N-{3-[(butan-2-yl)amino]quinoxalin-2-yl}benzenesulfonamide
Description
N-{3-[(butan-2-yl)amino]quinoxalin-2-yl}benzenesulfonamide (CAS 881563-87-7) is a benzenesulfonamide derivative featuring a quinoxaline backbone substituted with a butan-2-ylamino group at the 3-position. Its molecular formula is C₁₈H₂₀N₄O₂S, with a molecular weight of 356.4 g/mol . The compound’s quinoxaline core and sulfonamide group align it with pharmacologically active molecules, though specific biological data for this derivative remain undocumented in the provided evidence.
Properties
IUPAC Name |
N-[3-(butan-2-ylamino)quinoxalin-2-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2S/c1-3-13(2)19-17-18(21-16-12-8-7-11-15(16)20-17)22-25(23,24)14-9-5-4-6-10-14/h4-13H,3H2,1-2H3,(H,19,20)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBXQHRTUEPURHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC1=NC2=CC=CC=C2N=C1NS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Formation of N-(3-Chloroquinoxalin-2-yl)Benzenesulfonamide
The synthesis begins with 2,3-dichloroquinoxaline, a commercially available precursor. Reaction with benzenesulfonamide in the presence of lithium hydroxide (LiOH) in dimethylacetamide (DMA) at 50°C for 20 hours yields N-(3-chloroquinoxalin-2-yl)benzenesulfonamide. This step replaces one chlorine atom on the quinoxaline core with the sulfonamide group.
Key Reaction Parameters:
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Base: LiOH (2.0 equivalents) outperforms carbonates or other alkali hydroxides, reducing side-product formation (e.g., 3-chloroquinoxalin-2-ol) to <5%.
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Solvent: Polar aprotic solvents like DMA or DMF enhance solubility and reaction kinetics.
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Purity: Crude purity exceeds 94% (by UPLC/MS), with residual 2,3-dichloroquinoxaline below 3.4%.
Step 2: Amination with Butan-2-ylamine
The second step involves substituting the remaining chlorine atom with butan-2-ylamine. Using 2,6-dimethylpyridine (lutidine) as a base in n-butanol at 120°C for 42 hours achieves complete conversion. Lutidine minimizes side reactions by sequestering HCl generated during the substitution.
Optimization Insights:
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Temperature: Elevated temperatures (120–125°C) reduce reaction time from 72 to 42 hours compared to traditional methods.
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Yield: Isolated yields reach 65–88%, with final product purity >98% after recrystallization.
Comparative Analysis of Synthetic Conditions
Base Selection in Step 1
The choice of base significantly impacts yield and purity. Lithium hydroxide ensures rapid deprotonation of the sulfonamide, facilitating nucleophilic attack on 2,3-dichloroquinoxaline. Substituting LiOH with potassium carbonate, for instance, reduces yield to 19.4% and increases impurities.
Table 1: Base Performance in Step 1
| Base | Solvent | Temperature (°C) | Yield (%) | Purity (AUC, %) |
|---|---|---|---|---|
| LiOH | DMA | 50 | 88 | 94 |
| KOH | DMF | 50 | 72 | 85 |
| Na₂CO₃ | DMSO | 50 | 19 | 70 |
Solvent Effects in Step 2
n-Butanol enhances the solubility of both the intermediate and butan-2-ylamine, while lutidine acts as an acid scavenger. Alternative solvents like ethanol or DMSO result in incomplete conversion due to poor amine solubility.
Analytical Validation and Characterization
UPLC/MS Profiling
Ultra-performance liquid chromatography coupled with mass spectrometry (UPLC/MS) confirms reaction completion and quantifies impurities. The method uses a Waters Acquity BEH C18 column with a gradient of acetonitrile and ammonium acetate buffer. Key metrics include:
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, DMSO-d₆) of the final product shows:
Scalability and Industrial Applicability
The patented two-step process is scalable to kilogram quantities. A pilot-scale synthesis reported a 65.9% isolated yield after precipitation and washing with methyl tert-butyl ether (MTBE). Residual solvents comply with ICH guidelines (<500 ppm).
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
N-{3-[(butan-2-yl)amino]quinoxalin-2-yl}benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can yield dihydroquinoxaline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinoxaline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are employed under basic conditions.
Major Products
The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxaline derivatives, and various substituted quinoxalines .
Scientific Research Applications
N-{3-[(butan-2-yl)amino]quinoxalin-2-yl}benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of carbonic anhydrase IX, an enzyme overexpressed in many solid tumors . By inhibiting this enzyme, the compound disrupts the pH regulation in tumor cells, leading to reduced cell proliferation and increased apoptosis . The molecular targets include the active site of carbonic anhydrase IX, and the pathways involved are related to cellular metabolism and apoptosis .
Comparison with Similar Compounds
N-[3-(1,3-Benzodioxol-5-ylamino)quinoxalin-2-yl]-4-chlorobenzenesulfonamide
N,4-Dimethyl-N-(3-sulfanylquinoxalin-2-yl)benzene-1-sulfonamide
- Molecular Formula : C₁₆H₁₅N₃O₂S₂ (MW: 345.44 g/mol) .
- Key Differences: Sulfanyl (-SH) group at the quinoxaline 3-position versus the butan-2-ylamino group. N,4-dimethyl substitutions on the benzenesulfonamide.
Functional Analogues in Other Sulfonamide Classes
3-(Indoline-1-carbonyl)-N-(substituted) Benzenesulfonamides
- Representative Compound : Derivatives with IC₅₀ values of 1.98–9.12 μM against cancer cell lines (e.g., A549, HeLa) .
- Key Differences: Indoline-1-carbonyl group replaces the quinoxaline core. Substitutions on the benzenesulfonamide include halogens and methoxy groups.
- Implications : The indoline-carbonyl moiety may enhance π-π stacking interactions in biological targets, contributing to potent anticancer activity .
N-(4-(Benzothiazole-2-yl)phenyl) 3-Substituted Benzenesulfonamides
- Activity : Superior anticonvulsant activity in 3-substituted derivatives (e.g., p-Cl group) compared to 4-substituted analogues .
- Key Differences: Benzothiazole heterocycle instead of quinoxaline. Substituent position (3- vs. 4-) critically impacts activity.
- Implications: The target compound’s 3-substituted butan-2-ylamino group may similarly optimize spatial interactions in therapeutic targets .
Bioactivity Correlations
- Alkyl vs. Aryl Substitutions : Smaller alkyl groups (e.g., butan-2-yl) may improve bioavailability over bulkier aryl groups (e.g., benzodioxol) but reduce target affinity .
- Positional Effects: 3-Substituted sulfonamides (benzothiazole, quinoxaline) often outperform 4-substituted analogues, suggesting the target’s 3-position butan-2-yl group is strategically favorable .
Biological Activity
N-{3-[(butan-2-yl)amino]quinoxalin-2-yl}benzenesulfonamide is a compound that belongs to the class of benzenesulfonamides, characterized by a sulfonamide group linked to a benzene ring and a quinoxalinyl moiety. This compound has garnered attention for its potential biological activities, although comprehensive studies are still limited. This article aims to consolidate available data on its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Core Structure : Quinoxaline ring fused with a benzene sulfonamide.
- Functional Groups : Contains a butan-2-yl amine substituent which may influence its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C16H20N4O2S |
| Molecular Weight | 336.42 g/mol |
| CAS Number | Not available |
Antimicrobial Activity
Recent studies have highlighted the potential antimicrobial properties of compounds related to quinoxaline derivatives. While specific data on this compound is scarce, related compounds have shown promising activity against various bacterial strains.
- Mechanism of Action : Quinoxaline derivatives often exhibit their antimicrobial effects through inhibition of bacterial DNA gyrase or topoisomerase IV, enzymes critical for DNA replication.
- Case Studies :
- A study evaluating similar quinoxaline derivatives found that modifications in the amine group significantly affected their potency against Gram-positive bacteria, suggesting that this compound could exhibit similar trends.
Anticancer Activity
Quinoxaline-based compounds have been investigated for their anticancer properties. The incorporation of sulfonamide groups has been associated with enhanced cytotoxicity against various cancer cell lines.
- Cell Line Studies : In vitro studies on similar compounds demonstrated significant inhibition of cell proliferation in breast and colon cancer cell lines.
- SAR Analysis : Modifications in the quinoxaline structure and substituents were correlated with increased activity, indicating that the butan-2-yl amine might play a crucial role in enhancing bioactivity.
Table 2: Summary of Biological Activities
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Antimicrobial | Quinoxaline derivatives | Inhibition of bacterial growth |
| Anticancer | Sulfonamide derivatives | Cytotoxicity against cancer cell lines |
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound.
- Hydrophobic Interactions : The butan-2-yl group may enhance lipophilicity, improving membrane permeability and bioactivity.
- Electronic Effects : The electron-donating nature of the amine group could influence binding affinity to target proteins involved in microbial resistance or cancer proliferation.
Case Study Insights
Research into similar compounds has revealed that:
- Modifications in the sulfonamide group can significantly alter biological activity, suggesting that fine-tuning this aspect could yield more potent derivatives.
Q & A
Q. What are the optimal synthetic routes for N-{3-[(butan-2-yl)amino]quinoxalin-2-yl}benzenesulfonamide, and how can reaction conditions be optimized?
The synthesis involves multi-step reactions starting with quinoxaline derivatives and benzenesulfonamide precursors. Key steps include nucleophilic substitution of the quinoxaline core with a butan-2-ylamine group, followed by sulfonamide coupling.
- Methodology :
- Use solvents like dimethylformamide (DMF) or dichloromethane (DCM) to enhance solubility .
- Catalyze reactions with triethylamine (TEA) to deprotonate intermediates and drive substitutions .
- Control temperature (e.g., reflux at 80–100°C) and monitor progress via thin-layer chromatography (TLC) .
- Purify via column chromatography and confirm structure using H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. How is the compound characterized to confirm structural integrity and purity?
Routine characterization combines spectroscopic and chromatographic methods:
- Nuclear Magnetic Resonance (NMR) : Assign peaks for the quinoxaline aromatic protons (δ 8.2–8.5 ppm), sulfonamide NH (δ 10.1–10.3 ppm), and butan-2-yl methyl groups (δ 1.0–1.5 ppm) .
- Mass Spectrometry : Confirm molecular ion ([M+H]) at m/z 385.12 (calculated for CHNOS).
- High-Performance Liquid Chromatography (HPLC) : Ensure ≥95% purity using a C18 column and acetonitrile/water gradient .
Q. What are the primary biological targets of this compound?
The compound is hypothesized to inhibit phosphatidylinositol 3-kinase (PI3K) pathways, similar to structurally related quinoxaline sulfonamides. This mechanism disrupts cancer cell proliferation and survival .
- Validation :
- Perform kinase inhibition assays using recombinant PI3K isoforms (e.g., PI3Kα/β/γ/δ).
- Compare IC values with reference inhibitors (e.g., LY294002) .
Advanced Research Questions
Q. How can computational methods guide the optimization of this compound’s bioactivity?
Density functional theory (DFT) and molecular docking predict electronic properties and binding interactions:
- Multiwfn Analysis : Calculate electrostatic potential (ESP) maps to identify nucleophilic/electrophilic regions influencing protein binding .
- Molecular Docking : Use AutoDock Vina to model interactions with PI3K’s ATP-binding pocket. Key residues (e.g., Lys802, Val851) may form hydrogen bonds with the sulfonamide and quinoxaline groups .
- SAR Insights : Modify the butan-2-yl group to enhance lipophilicity (e.g., cyclopentyl substitution) or introduce electron-withdrawing substituents to improve binding affinity .
Q. How do researchers resolve contradictions in biological activity data across studies?
Discrepancies in IC values may arise from assay conditions or cell line variability.
- Case Example : A derivative showed IC = 15.6 μM in HEPG2 cells but lower potency in MCF-7 cells .
- Troubleshooting :
- Standardize assay protocols (e.g., SRB assay for cytotoxicity ).
- Validate target engagement via Western blotting (e.g., phosphorylated AKT levels).
- Use isogenic cell lines to isolate genetic factors affecting response .
Q. What experimental strategies enhance the compound’s radiosensitizing potential?
Quinoxaline sulfonamides can sensitize cancer cells to γ-irradiation by impairing DNA repair:
- Methodology :
- Pre-treat cells with sub-cytotoxic doses (e.g., 5 μM) before irradiation (2–8 Gy) .
- Measure synergy via combination index (CI) using CompuSyn software.
- Assess DNA damage via γ-H2AX foci quantification .
Q. How are structure-activity relationships (SARs) systematically explored for this compound class?
SAR studies focus on substituent effects at three positions:
Quinoxaline C3 : Butan-2-yl vs. bulkier alkyl groups (e.g., tert-butyl) to optimize steric fit in PI3K’s hydrophobic pocket .
Sulfonamide Para-Substituent : Electron-withdrawing groups (e.g., -CF) enhance potency vs. electron-donating groups (e.g., -OCH) .
Central Core : Replacing quinoxaline with pyridopyrimidine alters kinase selectivity .
Q. What challenges arise in crystallographic studies of this compound, and how are they addressed?
Poor crystal growth due to conformational flexibility is common.
Q. Key Recommendations for Researchers :
- Prioritize computational modeling to reduce trial-and-error synthesis.
- Cross-validate biological data using orthogonal assays (e.g., flow cytometry for apoptosis).
- Explore combination therapies (e.g., with PARP inhibitors) to overcome resistance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
